Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate
Overview
Description
Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C19H23NO4S and a molecular weight of 361.46 g/mol . This compound is characterized by the presence of a benzoate ester group, a sulfonamide group, and a trimethylphenyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Scientific Research Applications
Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then esterified with propanol to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Different esters or amides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
Propyl 4-aminobenzoate: Similar structure but lacks the sulfonamide group.
2,4,6-Trimethylbenzenesulfonamide: Contains the sulfonamide group but lacks the benzoate ester group.
Uniqueness
Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
propyl 4-[(2,4,6-trimethylphenyl)sulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-5-10-24-19(21)16-6-8-17(9-7-16)20-25(22,23)18-14(3)11-13(2)12-15(18)4/h6-9,11-12,20H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLKYIHTLYUPFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195773 | |
Record name | Propyl 4-[[(2,4,6-trimethylphenyl)sulfonyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801195773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349402-53-5 | |
Record name | Propyl 4-[[(2,4,6-trimethylphenyl)sulfonyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349402-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl 4-[[(2,4,6-trimethylphenyl)sulfonyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801195773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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